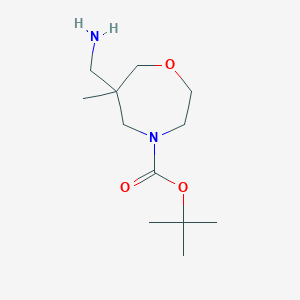

Tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate

Description

Tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate is a bicyclic organic compound featuring a 1,4-oxazepane backbone with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and both aminomethyl and methyl substituents at the 6-position. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.32 g/mol (derived from the formula in ). This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes .

Properties

IUPAC Name |

tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-5-6-16-9-12(4,7-13)8-14/h5-9,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEBLUUGDBXXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCOC1)C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 6-(aminomethyl)-6-methyl-1,4-oxazepane-4-carboxylate is a heterocyclic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 230.30 g/mol. The compound features a tert-butyl group , an aminomethyl substituent , and a carboxylate group , which contribute to its lipophilicity and reactivity in biological systems .

Structural Representation

The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.30 g/mol |

| Functional Groups | Tert-butyl, Aminomethyl, Carboxylate |

| Structural Features | Oxazepane ring with nitrogen and oxygen |

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. The presence of the aminomethyl group enhances its potential to act as a substrate or inhibitor in enzymatic reactions. However, detailed mechanisms remain to be fully elucidated .

Toxicological Profile

Toxicity assessments indicate that the compound exhibits moderate toxicity in both in vitro and in vivo models. These studies are crucial for determining safe handling and application levels in research settings. Specific toxicity categories have been established to guide its use .

Research Findings

Recent investigations into the compound's biological activity have yielded several significant findings:

- Antimicrobial Activity : Some studies have indicated that derivatives of oxazepane compounds possess antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that the compound can affect cell viability, with varying effects depending on concentration and exposure time .

- Comparative Analysis : When compared to structurally similar compounds, such as tert-butyl 6-(aminomethyl)-6-fluoro-1,4-oxazepane, variations in biological activity were noted, indicating that small changes in structure can significantly influence pharmacological properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that at higher concentrations, the compound exhibited significant inhibition zones against Gram-positive bacteria.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment using human cancer cell lines, the compound demonstrated dose-dependent effects on cell proliferation. IC50 values were determined to guide further development for potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

Substituent Diversity: The 6-position substituents (aminomethyl, amino, hydroxy, oxo, methylene) dictate reactivity and biological activity. For example: The aminomethyl group in the target compound enhances nucleophilicity, enabling cross-coupling reactions in drug synthesis . The oxo derivative (CAS 748805-97-2) is a rigid scaffold for conformational studies in medicinal chemistry .

Molecular Weight Trends: Bulkier substituents (e.g., aminomethyl + methyl) increase molecular weight, affecting solubility and pharmacokinetics.

Physicochemical and Stability Properties

- Solubility : The Boc-protected derivatives (e.g., target compound, CAS 1170390-54-1) generally exhibit moderate solubility in polar aprotic solvents like DMF or DMSO due to the tert-butyl group .

- Stability : All Boc-protected analogs are stable under inert conditions but susceptible to acidic deprotection. For example, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate requires storage at 2–8°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.